molecular formula C28H46O B106021 (22E)-Ergosta-7,22-diene-3beta-ol CAS No. 17608-76-3

(22E)-Ergosta-7,22-diene-3beta-ol

Cat. No. B106021
CAS RN: 17608-76-3
M. Wt: 398.7 g/mol
InChI Key: QOXPZVASXWSKKU-SWNLHRSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(22E)-Ergosta-7,22-diene-3beta-ol is a naturally occurring sterol found in various plants and fungi. It has been the subject of scientific research due to its potential therapeutic properties and its role in the biosynthesis of other important compounds.

Mechanism of Action

The mechanism of action of (22E)-Ergosta-7,22-diene-3beta-ol is not fully understood, but it is thought to act through various pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits antifungal activity by disrupting fungal cell membranes.
Biochemical and Physiological Effects:
(22E)-Ergosta-7,22-diene-3beta-ol has been shown to have various biochemical and physiological effects. It has been identified as a precursor to vitamin D2, which is important for bone health and immune function. It also exhibits antioxidant activity and has been shown to reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (22E)-Ergosta-7,22-diene-3beta-ol in lab experiments include its natural occurrence and potential therapeutic properties. However, its limited availability and low yield from natural sources can be a limitation.

Future Directions

Future research on (22E)-Ergosta-7,22-diene-3beta-ol could focus on its potential use as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, research could explore its role in the biosynthesis of other important compounds and its potential as a precursor for the production of vitamin D2.

Synthesis Methods

The synthesis of (22E)-Ergosta-7,22-diene-3beta-ol can be achieved through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plant or fungal material, while chemical synthesis involves the use of chemical reactions to create the compound. Biotransformation involves the use of microorganisms to convert precursor compounds into (22E)-Ergosta-7,22-diene-3beta-ol.

Scientific Research Applications

(22E)-Ergosta-7,22-diene-3beta-ol has been the subject of scientific research due to its potential therapeutic properties. It has been shown to exhibit antitumor, antifungal, and anti-inflammatory activities. Additionally, it has been identified as a precursor to other important compounds, such as vitamin D2.

properties

CAS RN

17608-76-3

Product Name

(22E)-Ergosta-7,22-diene-3beta-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21?,22-,24+,25-,26-,27-,28+/m0/s1

InChI Key

QOXPZVASXWSKKU-SWNLHRSYSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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